N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazoles (CDI) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the development of energetic materials due to its thermal stability and high density.
Agriculture: It exhibits antifungal and antibacterial activities, making it a potential candidate for use in pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxadiazole ring can form hydrogen bonds with target proteins, affecting their function and leading to therapeutic effects . The specific pathways involved depend on the application, such as inhibition of cancer cell proliferation or disruption of bacterial cell walls.
Comparison with Similar Compounds
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine can be compared with other oxadiazole derivatives:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring, which may confer different properties such as increased thermal stability.
N-methyl-5-(5-(2S)-1-(4-nitrophenyl)methyl-2-pyrrolidinyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine: This derivative has a pyrrolidine ring, which can affect its pharmacological activity.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-3-ylmethyl]cyclopropanamine |
InChI |
InChI=1S/C12H14N4O/c1-8-14-12(16-17-8)11(15-10-4-5-10)9-3-2-6-13-7-9/h2-3,6-7,10-11,15H,4-5H2,1H3 |
InChI Key |
QKDXJYVAVIERFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CN=CC=C2)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.